molecular formula C19H22FN3O3S B3579194 N~1~-(4-{[4-(3-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

N~1~-(4-{[4-(3-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B3579194
M. Wt: 391.5 g/mol
InChI Key: CNIBCQGAAPVZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N¹-(4-{[4-(3-Fluorobenzyl)piperazino]sulfonyl}phenyl)acetamide is a sulfonamide-containing acetamide derivative featuring a piperazine ring substituted with a 3-fluorobenzyl group. This structural motif is common in pharmacologically active compounds, particularly those targeting neurological and inflammatory pathways. The fluorine atom enhances electronegativity and metabolic stability, while the piperazine ring contributes to solubility and receptor interactions via hydrogen bonding .

Properties

IUPAC Name

N-[4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-15(24)21-18-5-7-19(8-6-18)27(25,26)23-11-9-22(10-12-23)14-16-3-2-4-17(20)13-16/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIBCQGAAPVZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(3-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluorobenzyl chloride with piperazine to form 3-fluorobenzylpiperazine. This intermediate is then reacted with 4-sulfamoylphenylacetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent-free methods and the use of green chemistry principles are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(3-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Scientific Research Applications

N~1~-(4-{[4-(3-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-{[4-(3-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The fluorobenzyl group can participate in hydrogen bonding and halogen bonding, influencing the compound’s overall conformation and interactions with biological targets. The piperazine ring can interact with various receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Modifications on the Piperazine Ring

The piperazine ring’s substituents significantly influence pharmacological activity and physicochemical properties. Key analogs include:

N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35)
  • Substituent : Methyl group on piperazine.
  • Activity : Exhibits analgesic activity comparable to paracetamol, likely due to enhanced solubility from the methyl group .
N¹-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide
  • Substituent : 3,5-Dioxo groups on piperazine.
  • Properties : Increased polarity (molecular formula: C₁₂H₁₃N₃O₅S; molar mass: 311.31) due to ketone groups, which may reduce CNS activity but improve aqueous solubility .
  • Comparison : The dioxo groups likely hinder receptor binding compared to the target compound’s fluorobenzyl substituent.
N-(3-(3-[4-(4-Fluorophenyl)piperazino]-1-propynyl)phenyl)acetamide
  • Substituent : 4-Fluorophenyl and propargyl chain.
  • Properties : Higher molecular weight (351.42) and lipophilicity due to the propargyl group, which may enhance metabolic stability .
  • Comparison : The propargyl chain in this analog could introduce steric hindrance, reducing binding affinity relative to the target compound.

Modifications on the Sulfonyl-Linked Phenyl Group

N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (Compound 36)
  • Substituent : Diethylsulfamoyl group.
  • Activity: Demonstrated anti-hypernociceptive effects in inflammatory pain models .
  • Comparison : The diethyl group may enhance membrane permeability but reduce selectivity compared to the target compound’s fluorobenzyl-piperazine moiety.
N-(2-Bromophenyl)-2-[4-(4-nitrophenyl)piperazino]acetamide
  • Substituent : Bromo and nitro groups.
  • Molecular weight: ~465.3 (estimated) .
  • Comparison : The nitro group may confer oxidative stress risks, unlike the fluorine in the target compound, which is metabolically inert.

Pharmacokinetic and Physicochemical Considerations

  • Lipophilicity : Fluorobenzyl and propargyl substituents (e.g., ) increase logP values, favoring tissue penetration but risking solubility issues.
  • Solubility : Polar groups like 3,5-dioxo () or diethylsulfamoyl () improve aqueous solubility but may limit CNS uptake.
  • Metabolic Stability : Fluorine substitution (target compound, ) reduces oxidative metabolism, enhancing half-life compared to nitro or bromo analogs ().

Biological Activity

N~1~-(4-{[4-(3-fluorobenzyl)piperazino]sulfonyl}phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound can be described by its structural formula as follows:

  • Molecular Formula : C17H18F2N2O2S
  • Molecular Weight : 348.46 g/mol
  • CAS Number : 2901187

The presence of the piperazine ring and sulfonyl group suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Interaction : The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating pathways involved in neuropharmacology.
  • Enzyme Inhibition : The sulfonyl group may inhibit specific enzymes, impacting metabolic pathways related to disease processes.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on sulfonamide derivatives have shown effectiveness against various bacterial strains. The specific activity of this compound against microbial pathogens remains to be fully elucidated.

Anticonvulsant Activity

A study explored the anticonvulsant properties of related piperazine derivatives. These derivatives were tested in animal models using maximal electroshock (MES) and pentylenetetrazole-induced seizures. Results indicated that certain analogs exhibited significant anticonvulsant activity, suggesting that this compound may also possess similar properties.

CompoundDose (mg/kg)MES ProtectionComments
1100YesHigh efficacy observed
2300YesDelayed onset
This compoundTBDTBDFurther studies required

Case Studies

  • Immunomodulatory Effects : A study investigated the immunopotentiating effects of a similar compound (N-[4-[(4-fluorophenyl)sulfonyl]phenyl]acetamide) in immunocompromised animals. Results indicated enhanced cytolytic alloreactivity, suggesting potential applications in immunotherapy.
  • Neuropharmacological Studies : Research on related piperazine compounds has demonstrated their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This could imply that this compound may influence mood disorders or neurological conditions.

Q & A

Q. What are the recommended synthetic routes for N¹-(4-{[4-(3-Fluorobenzyl)piperazino]sulfonyl}phenyl)acetamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with sulfonylation of a phenylacetamide core followed by piperazine coupling. Key steps include:

  • Sulfonylation : Reacting 4-aminophenylacetamide with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Piperazine Functionalization : Introducing the 3-fluorobenzyl-piperazine moiety via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 80°C) .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor reaction progress via TLC or HPLC .

Q. How can the molecular structure of this compound be confirmed experimentally?

Use a combination of spectroscopic and analytical methods:

  • NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.3 ppm), sulfonyl group (δ ~3.5 ppm for SO₂), and piperazine/fluorobenzyl moieties .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~460–470 Da) .
  • Elemental Analysis : Validate empirical formula (e.g., C₂₀H₂₂FN₃O₃S) with ≤0.4% deviation .

Q. What functional groups are critical for its potential biological activity?

  • Sulfonamide Group : Enhances binding to enzymes/receptors via hydrogen bonding .
  • Fluorobenzyl-Piperazine : Improves lipophilicity and CNS penetration; fluorine increases metabolic stability .
  • Acetamide Core : Facilitates interactions with hydrophobic pockets in target proteins .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based) to identify IC₅₀ values .
  • Cell Viability : MTT assay in cancer/primary cell lines (e.g., IC₅₀ ≤10 µM suggests therapeutic potential) .
  • Membrane Permeability : Caco-2 monolayer assay to predict oral bioavailability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Piperazine Modifications : Replace 3-fluorobenzyl with bulkier groups (e.g., 4-CF₃) to enhance target affinity .
  • Sulfonamide Bioisosteres : Substitute SO₂ with carbonyl or phosphonate groups to reduce toxicity .
  • Fluorine Position : Compare 3- vs. 4-fluorobenzyl analogs to assess metabolic stability via CYP450 assays .

Q. What strategies resolve contradictions in biological data across studies?

  • Dose-Response Reproducibility : Validate activity in ≥3 independent assays (e.g., SPR, ITC) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify nonspecific binding .
  • Solubility Correction : Adjust DMSO concentration (<0.1% v/v) to prevent false negatives in cell-based assays .

Q. How can computational methods predict binding modes and pharmacokinetics?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (≥100 ns trajectories) .
  • ADMET Prediction : SwissADME or ADMETLab to estimate logP, CYP inhibition, and BBB penetration .

Q. What analytical techniques quantify stability under physiological conditions?

  • Forced Degradation : Expose to pH 1–13, UV light, and 40–80°C; monitor via UPLC-PDA .
  • Metabolic Stability : Incubate with liver microsomes (human/rat); quantify parent compound depletion via LC-MS/MS .
  • Excipient Compatibility : Test with common formulants (e.g., PEG, PVP) using DSC/TGA .

Q. How to design a robust SAR study integrating in vitro and in silico data?

Library Design : Synthesize 10–20 analogs with systematic substitutions (e.g., R₁=halogen, R₂=alkyl).

Parallel Screening : Test all analogs in enzyme inhibition, cytotoxicity, and solubility assays .

QSAR Modeling : Use partial least squares (PLS) regression to correlate structural features (e.g., logP, polar surface area) with activity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Yield Optimization : Replace column chromatography with crystallization (e.g., ethanol/water) .
  • Impurity Control : Monitor genotoxic sulfonate esters via LC-MS; implement QbD principles .
  • Cost-Efficiency : Use flow chemistry for piperazine coupling (residence time ~30 min, 70°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-{[4-(3-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(4-{[4-(3-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.